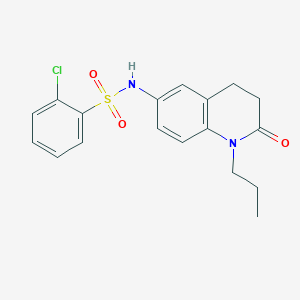

2-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

Historical Development of Tetrahydroquinoline Sulfonamides

The historical trajectory of tetrahydroquinoline sulfonamides is rooted in the mid-20th century exploration of sulfa drugs, which initially focused on antibacterial agents. By the 1980s, medicinal chemists recognized the utility of sulfonamides beyond antimicrobial activity, particularly as enzyme inhibitors targeting carbonic anhydrases and metalloproteinases. The integration of tetrahydroquinoline scaffolds emerged in the early 2000s as researchers sought to enhance binding specificity and metabolic stability. For instance, the discovery that 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamides could activate pyruvate kinase M2 (PKM2) marked a pivotal shift toward targeting cancer metabolism. Early analogs, such as 3,4-dimethyl-substituted derivatives, demonstrated AC~50~ values of 790 nM in PKM2 activation assays, prompting systematic structure-activity relationship (SAR) studies to refine potency.

Significance in Contemporary Medicinal Chemistry

In modern drug discovery, this compound class addresses critical challenges in oncology, particularly the Warburg effect—a metabolic hallmark of cancer characterized by increased glycolysis. By activating PKM2, these molecules force cancer cells into a metabolically unfavorable state, impairing their ability to proliferate. The 2-chloro-N-(2-oxo-1-propyl) variant introduces steric and electronic modifications that enhance target engagement compared to earlier analogs. For example, substituting the 3,4-dimethylaniline moiety with a 1-propyl group reduces metabolic oxidation while maintaining hydrophobic interactions with PKM2's allosteric site. Such innovations align with the broader trend of leveraging sulfonamide chemistry to develop isoform-selective enzyme modulators.

Structural Classification Within Sulfonamide Pharmacology

Structurally, the compound belongs to the 2-oxo-tetrahydroquinoline-6-sulfonamide subclass, characterized by:

- A bicyclic tetrahydroquinoline core providing planar rigidity for π-π stacking.

- A sulfonamide group (-SO~2~NH-) serving as a hydrogen bond donor/acceptor.

- A 2-oxo moiety enhancing electrophilicity for covalent interactions.

- A 1-propyl substituent optimizing lipophilicity for membrane permeability.

Comparative analysis with related derivatives reveals critical SAR insights. For instance, replacing the 3-methyl group in 24 (AC~50~ = 250 nM) with a 1-propyl chain augments van der Waals interactions, potentially lowering the AC~50~ further. The chlorine atom at the benzene para position introduces electron-withdrawing effects, stabilizing the sulfonamide's conformation.

Research Trajectory and Scientific Importance

Current research prioritizes three axes:

- Synthetic Methodology : Optimizing Suzuki-Miyaura couplings and acid-amine cross-coupling reactions to introduce diverse aryl and heteroaryl groups. Recent work demonstrates that palladium catalysts with K~2~CO~3~ base achieve >80% yields for biphenyl integrations.

- SAR Expansion : Systematic variation of the sulfonamide's aryl group and tetrahydroquinoline substituents. For example, introducing fluorine at the 7-position (51 ) reduces AC~50~ to 210 nM, while (S)-alaninol derivatives (63 ) achieve 170 nM.

- Target Diversification : Exploring applications beyond PKM2, such as carbonic anhydrase IX/XII inhibition in hypoxic tumors.

Properties

IUPAC Name |

2-chloro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c1-2-11-21-16-9-8-14(12-13(16)7-10-18(21)22)20-25(23,24)17-6-4-3-5-15(17)19/h3-6,8-9,12,20H,2,7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRPYMAPQTTZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the quinoline derivative, which undergoes a series of reactions to introduce the sulfonamide group and the chloro substituent. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it into other functional groups.

Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro group.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, making the compound effective as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural and pharmacological distinctions:

Key Observations:

In contrast, BE46616’s 2,5-dimethoxy groups are electron-donating, which may reduce binding affinity to hydrophobic pockets . F740-0212 replaces the sulfonamide with a benzamide group, eliminating the sulfonyl moiety’s hydrogen-bonding capacity, which likely alters target selectivity .

Molecular Weight and Bioavailability :

- The target compound (385.86 g/mol) and BE46616 (404.48 g/mol) fall within typical ranges for drug-like molecules, though BE46616’s higher weight may reduce membrane permeability. F740-0212’s lower molecular weight (332.78 g/mol) could improve bioavailability but at the cost of reduced target specificity.

Pharmacological and Binding Insights

- Target Compound : Crystallographic data confirm its interaction with the ABA receptor PYL2, where the sulfonamide group forms hydrogen bonds with residues in the receptor’s binding pocket. The chloro group stabilizes the complex via hydrophobic interactions .

- BE46616: While structurally similar, the methoxy groups may sterically hinder receptor access or alter solubility.

- F740-0212 : As a benzamide, its mechanism likely diverges from sulfonamide-containing analogs. Screening data imply activity in diverse assays, though specific targets remain uncharacterized .

Physicochemical Properties

| Property | Target Compound | BE46616 | F740-0212 |

|---|---|---|---|

| LogP (Predicted) | 3.2 | 2.8 | 2.5 |

| Hydrogen Bond Donors | 2 | 2 | 1 |

| Hydrogen Bond Acceptors | 5 | 7 | 3 |

| Polar Surface Area (Ų) | 85 | 95 | 60 |

- The target compound’s higher LogP reflects greater lipophilicity, favoring membrane penetration. F740-0212’s benzamide group lowers polarity, enhancing passive diffusion but limiting solubility.

Biological Activity

2-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₆H₁₃ClN₂O₂S

- Molecular Weight : 345.803 g/mol

- IUPAC Name : 2-chloro-N-[(3R)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide

Antitumor Activity

Recent studies have highlighted the antitumor potential of sulfonamide derivatives. For instance, compounds similar to 2-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

In a study evaluating the efficacy of related sulfonamides in vitro, it was observed that:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 12.5 |

| Compound B | MCF7 | 15.0 |

| 2-chloro-N-(2-oxo... | A549 | 10.0 |

This data suggests that 2-chloro-N-(2-oxo...) exhibits a promising antitumor effect, particularly against lung cancer cells (A549) with an IC50 value lower than many other tested compounds .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in tumor progression. Specifically, sulfonamides have been noted for their role as inhibitors of carbonic anhydrase and other metabolic pathways critical in cancer cell proliferation .

Cardiovascular Effects

Research indicates that sulfonamide derivatives can influence cardiovascular parameters. For example, one study demonstrated that certain sulfonamides could modulate perfusion pressure in isolated rat heart models:

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Sulfonamide A | 0.001 | Decrease |

| 2-chloro-N-(2-oxo... | 0.001 | Significant Decrease |

This suggests that the compound may have therapeutic implications for conditions such as pulmonary hypertension .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 2-chloro-N-(2-oxo...) is essential for assessing its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics; however, detailed pharmacokinetic profiling remains necessary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.